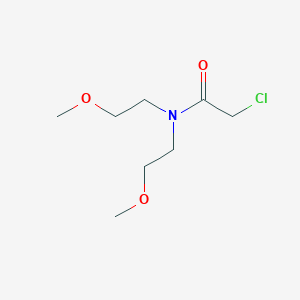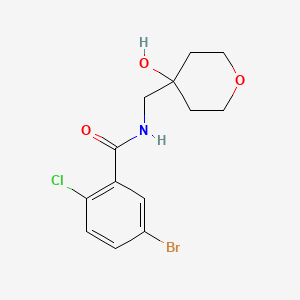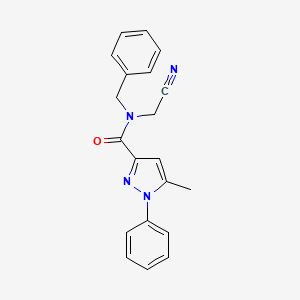![molecular formula C9H19ClN2O3 B2924758 2-hydroxy-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride CAS No. 1993173-37-7](/img/structure/B2924758.png)
2-hydroxy-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-hydroxy-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride” is a derivative of acetamide, which is an organic compound with the formula CH3C(O)NH2. It contains a morpholine ring, which is a common feature in many pharmaceuticals, such as the antibiotic linezolid and the anticancer agent gefitinib .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, acetamides typically undergo hydrolysis, reduction, and reactions with organometallic reagents. The morpholine ring can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and hydroxyl groups could enhance solubility in water. The compound’s melting and boiling points would depend on the strength of intermolecular forces, such as hydrogen bonding .Aplicaciones Científicas De Investigación
Antimicrobial Applications
- A new class of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, derived from hydroxyphenylacetic acid, has been synthesized and shown to have significant antimicrobial activity. These compounds were tested against a variety of fungal and bacterial strains and exhibited superior in vitro activity compared to standard drugs like clotrimazole and streptomycin in some cases (Jayadevappa et al., 2012).
Antinociceptive Effects
- Research on a compound structurally related to 2-hydroxy-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride revealed high affinity for σ1 receptors and demonstrated significant antinociceptive effects in a formalin-induced nociception model. This suggests potential effectiveness in treating inflammatory pain (Navarrete-Vázquez et al., 2016).
Antimalarial Activity
- A series of compounds related to 2-hydroxy-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride demonstrated significant antimalarial potency against Plasmodium berghei in mice. These findings encourage the exploration of such compounds in clinical trials for malaria treatment (Werbel et al., 1986).
Structural and Fluorescence Studies
- Studies on structural aspects of related compounds have shown that interactions with acids and other chemicals can lead to the formation of gels, crystalline salts, and inclusion compounds. These compounds exhibit varied fluorescence properties, which can have implications in material science and analytical chemistry (Karmakar et al., 2007).
Development of Sleep Disorder Treatments
- A compound analogous to 2-hydroxy-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride, named SUVN-G3031, has been identified as a potent, selective inverse agonist at the histamine H3 receptor. It showed promising wake-promoting effects in animal models, suggesting potential utility in treating human sleep disorders (Nirogi et al., 2019).
DNA and Protein Binding Studies
- Derivatives of paracetamol and morpholine, including compounds structurally similar to 2-hydroxy-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride, have been studied for their DNA-binding interactions. These compounds show the ability to intercalate with DNA, indicating potential applications in molecular biology and pharmacology (Raj, 2020).
Corrosion Inhibition
- N-[morpholin-4-yl(phenyl)methyl]acetamide, a compound related to 2-hydroxy-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride, has been shown to act as a corrosion inhibitor for mild steel in hydrochloric acid medium. This suggests potential applications in industrial settings to protect metals from corrosion (Nasser & Sathiq, 2016).
Antifungal Agents
- Derivatives of 2-hydroxy-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride have demonstrated broad-spectrum antifungal activity, particularly against Candida and Aspergillus species. This highlights the potential of these compounds in the development of new antifungal medications (Bardiot et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-hydroxy-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c12-8-9(13)10-2-1-3-11-4-6-14-7-5-11;/h12H,1-8H2,(H,10,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQQHXPBFAMUEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2924682.png)
![2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2924683.png)
![1-(3-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2924685.png)

![2-Chloro-N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]acetamide](/img/structure/B2924688.png)
![2-[(4-methylphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2924689.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,6-difluorobenzoate](/img/structure/B2924690.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2924692.png)
![2-(4-methoxyphenyl)-1-(3-phenoxypropyl)-1H-benzo[d]imidazole](/img/structure/B2924696.png)
![5-methoxy-2-((2-methoxybenzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2924698.png)